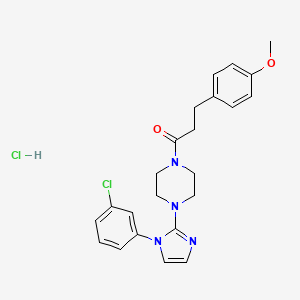

![molecular formula C24H14BrN3O2 B2358676 (Z)-5-bromo-2-(4-(fenildiazenil)fenil)-1H-benzo[de]isoquinolina-1,3(2H)-diona CAS No. 406474-89-3](/img/structure/B2358676.png)

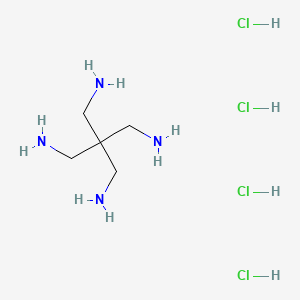

(Z)-5-bromo-2-(4-(fenildiazenil)fenil)-1H-benzo[de]isoquinolina-1,3(2H)-diona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

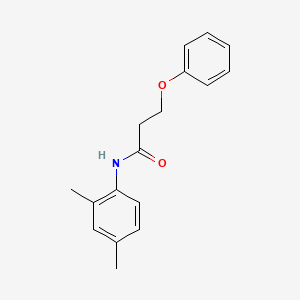

(Z)-5-bromo-2-(4-(phenyldiazenyl)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C24H14BrN3O2 and its molecular weight is 456.299. The purity is usually 95%.

BenchChem offers high-quality (Z)-5-bromo-2-(4-(phenyldiazenyl)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-5-bromo-2-(4-(phenyldiazenyl)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Aplicación: Los investigadores han diseñado piezoeléctricos enantioméricos basados en azobenceno a alta temperatura utilizando este compuesto. Estos materiales exhiben comportamientos piezoeléctricos hasta 460 K. La combinación de la piezoelectricidad y la fotoisomerización en estos enantiómeros abre posibilidades para dispositivos inteligentes controlados ópticamente, incluida la encriptación de información multicanal y la detección de señales .

- Aplicación: Varios derivados de este compuesto han demostrado una actividad inhibitoria de la α-glucosidasa excelente a moderada. Los compuestos 1, 9, 12, 16 y 17 mostraron una inhibición notable, siendo el 17 cinco veces más activo que el fármaco estándar acarbos .

- Aplicación: El compuesto diazeno derivado de este compuesto puede servir como precursor para sintetizar complejos metálicos. Estos complejos pueden encontrar aplicaciones en varios campos, incluida la química de coordinación y la catálisis .

- Aplicación: El azo-éster 4-(fenildiazenil)fenil bencensulfonato (PPB) es estable tanto en aire como en atmósferas de nitrógeno hasta 205 °C. Sus propiedades térmicas y electroquímicas lo hacen interesante para aplicaciones potenciales .

- Aplicación: El ligando 1-(5-bromo-2-hidroxifenil)-3-(4-bromofenil)-propano-1,3-diona, derivado de este compuesto, se ha estudiado por sus propiedades antimicrobianas. Los complejos de metales de transición basados en este ligando pueden exhibir interesantes actividades biológicas .

Materiales Piezoeléctricos

Inhibidores de la α-Glucosidasa

Síntesis de Complejos Metálicos

Estabilidad del Azo-Éster

Estudios Antimicrobianos

Síntesis Regioselectiva

Estas aplicaciones destacan los roles diversos y prometedores de (Z)-5-bromo-2-(4-(fenildiazenil)fenil)-1H-benzo[de]isoquinolina-1,3(2H)-diona en la investigación científica. Sus propiedades únicas continúan inspirando estudios innovadores en varias disciplinas. 🌟🔬 . Si desea más información sobre alguna aplicación específica, ¡no dude en preguntar!

Propiedades

IUPAC Name |

5-bromo-2-(4-phenyldiazenylphenyl)benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14BrN3O2/c25-16-13-15-5-4-8-20-22(15)21(14-16)24(30)28(23(20)29)19-11-9-18(10-12-19)27-26-17-6-2-1-3-7-17/h1-14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRRSYWKWAXRJEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)C4=CC=CC5=CC(=CC(=C54)C3=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601039298 |

Source

|

| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 5-bromo-2-[4-(2-phenyldiazenyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601039298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406474-89-3 |

Source

|

| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 5-bromo-2-[4-(2-phenyldiazenyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601039298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

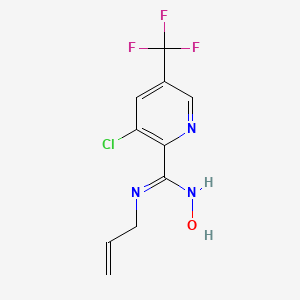

![(5E)-2-(benzylamino)-5-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2358601.png)

![N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2358607.png)

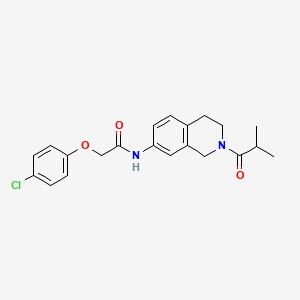

![4-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2358609.png)